molecular formula C14H13N3OS2 B2538369 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448122-52-8

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2538369
CAS RN: 1448122-52-8
M. Wt: 303.4
InChI Key: MJWQFXTZDFIDJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene and pyrazole derivatives typically involves the ring closure reaction of appropriate precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction, indicating that palladium-catalyzed coupling reactions are also a viable method for constructing such compounds .

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray diffraction . The X-ray structure analysis provides detailed information about the geometry of the molecule, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene and pyrazole derivatives can undergo various chemical reactions, including coupling reactions and condensation with different reagents to form a diverse array of compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can either donate or withdraw electrons, affecting the overall electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives, such as their thermal stability, solubility, and crystalline structure, can be studied using techniques like thermogravimetric analysis (TG-DTG) and single crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), can predict various chemical activity parameters and help in understanding the electrophilic and nucleophilic regions of the molecule, which are important for its interactions with biological targets . Additionally, the nonlinear optical properties of these compounds can be investigated, which may have implications for their use in material science .

Scientific Research Applications

Heterocyclic Synthesis

The reactivity of thiophene derivatives towards the synthesis of various heterocyclic compounds has been explored. Studies by Mohareb et al. (2004) involved the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of diverse pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This work demonstrates the compound's utility in synthesizing heterocyclic frameworks, which are crucial in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has also been explored. For instance, Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides. These compounds exhibited significant antibacterial activity against B. subtilis and antifungal activity against A. niger, showcasing the therapeutic potential of thiophene-based compounds in combating microbial infections (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Electrochemical and Electrochromic Properties

In the field of materials science, the incorporation of thiophene units into polymers has been studied for their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers integrating thiophene with carbazole and nitrophenyl groups, which showed promising electrochemical activity and distinct color change capabilities under applied potentials. Such materials are of interest for applications in smart windows, displays, and energy storage devices (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Antitumor Activity

The antitumor activity of thiophene derivatives has also been a significant area of research. Compounds incorporating the thiophene moiety, such as bis-pyrazolyl-thiazoles, have been synthesized and evaluated for their effectiveness against hepatocellular carcinoma cell lines. This research highlights the potential of thiophene derivatives in developing new chemotherapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-14(13-4-2-10-20-13)15-6-8-17-7-5-11(16-17)12-3-1-9-19-12/h1-5,7,9-10H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQFXTZDFIDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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